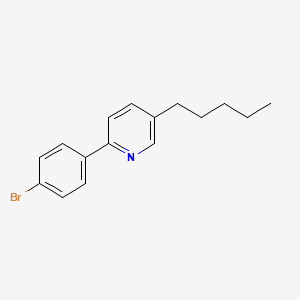

2-(4-Bromophenyl)-5-pentylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-5-pentylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN/c1-2-3-4-5-13-6-11-16(18-12-13)14-7-9-15(17)10-8-14/h6-12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTGYWFOKJWBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 4 Bromophenyl 5 Pentylpyridine

Retrosynthetic Analysis and Design of Synthetic Pathways

A critical first step in devising a synthesis for a target molecule is retrosynthetic analysis, a process of mentally deconstructing the molecule into simpler, commercially available starting materials.

Identification of Key Precursors and Building Blocks

The structure of 2-(4-bromophenyl)-5-pentylpyridine consists of a pyridine (B92270) ring substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a pentyl group. Retrosynthetic analysis reveals two primary disconnection points for forming the core structure: the C-C bond between the pyridine and the phenyl ring, and the C-C bond between the pyridine ring and the pentyl chain.

This leads to the identification of the following key precursors:

A substituted pyridine: This could be a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) which can then be coupled with a phenyl derivative, or a 5-pentylpyridine that can be functionalized at the 2-position.

A phenyl derivative: A 4-bromophenyl organometallic reagent, such as (4-bromophenyl)boronic acid or a 4-bromophenyl organozinc halide, is a common precursor for cross-coupling reactions.

A pentyl source: An alkylating agent like a pentyl halide or an organometallic reagent containing a pentyl group can be used to introduce the alkyl chain.

A common synthetic approach involves the bromination of phenylpyridine derivatives followed by alkylation processes. evitachem.com For instance, the synthesis could start with the introduction of the bromine atom to a phenyl ring using brominating agents, followed by the attachment of the pentyl group via alkylation reactions. evitachem.com

Cross-Coupling Strategies for Aryl-Pyridine Bond Formation

The formation of the C-C bond between the aryl and pyridine rings is a pivotal step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of a 2-halopyridine (e.g., 2-bromo-5-pentylpyridine) with (4-bromophenyl)boronic acid in the presence of a palladium catalyst and a base. mdpi.com

Key components of the Suzuki-Miyaura coupling include:

Palladium Catalyst: Various palladium precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are commonly used. libretexts.org The choice of catalyst and accompanying ligands is crucial for achieving high yields and good functional group tolerance. organic-chemistry.org

Ligands: Bulky and electron-rich phosphine (B1218219) ligands can enhance the reactivity and stability of the catalyst. organic-chemistry.org

Base: A base is required to activate the organoboron species. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. mdpi.com

Solvent: The choice of solvent can influence the reaction rate and yield. Toluene, 1,4-dioxane, and acetonitrile (B52724) are frequently used. mdpi.com

The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoborane, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Stille Coupling Methodologies Utilizing Organotin Intermediates

The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, utilizing organotin compounds (organostannanes). wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve coupling a 2-halopyridine with a 4-bromophenyltin reagent, or conversely, a 2-stannylpyridine with 1-bromo-4-iodobenzene.

The key features of the Stille coupling are:

Organotin Reagents: These reagents are generally stable to air and moisture. orgsyn.orglibretexts.org

Palladium Catalyst: Similar to Suzuki coupling, various palladium catalysts are effective. orgsyn.org

Ligands: The choice of ligand is important for reaction efficiency. orgsyn.org

Additives: In some cases, additives like copper(I) salts can enhance the reaction rate. orgsyn.org

The mechanism of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki coupling. wikipedia.org While effective, the toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org

Negishi Coupling and Other Transition Metal-Catalyzed Approaches

The Negishi coupling utilizes organozinc reagents in a palladium- or nickel-catalyzed cross-coupling reaction with organic halides or triflates. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. orgsyn.org The synthesis of this compound via Negishi coupling would involve reacting a 2-halopyridine with a 4-bromophenylzinc halide or a 2-pyridylzinc reagent with a 1,4-dihalobenzene.

Key aspects of the Negishi coupling include:

Organozinc Reagents: These can be prepared from the corresponding organolithium or Grignard reagents or directly from organic halides. orgsyn.org

Catalysts: Both palladium and nickel catalysts are effective. wikipedia.orgresearchgate.net Palladium catalysts generally offer higher yields and functional group tolerance. wikipedia.org

Reaction Conditions: The reactions are typically carried out under mild conditions. orgsyn.org

The Negishi coupling has been successfully applied to the synthesis of various unsymmetrical biaryls and is a valuable tool for constructing the 2-arylpyridine scaffold. organic-chemistry.org

Regioselective Functionalization Techniques on the Pyridine Ring and Alkyl Chain

Achieving the desired substitution pattern on both the pyridine ring and the alkyl chain requires regioselective functionalization techniques.

For the pyridine ring, direct C-H functionalization has emerged as a powerful strategy. chemrxiv.org For instance, Minisci-type reactions can be used for C-4 alkylation of pyridines. chemrxiv.orgnih.gov By employing a blocking group, it is possible to achieve exquisite control over the regioselectivity of the reaction. chemrxiv.orgnih.govresearchgate.net This allows for the introduction of substituents at specific positions, which can be crucial for building the desired 2,5-disubstituted pyridine core.

Furthermore, methods for the regioselective functionalization at the C-2 position of the pyridine ring are also well-established. nih.gov These can include lithiation followed by reaction with an electrophile or transition metal-catalyzed cross-coupling reactions as discussed previously.

Functionalization of the pentyl chain can be achieved through various standard organic transformations. For example, if a precursor with a functional group on the alkyl chain is used, this can be modified in later steps. However, for the direct synthesis of this compound, the introduction of the unfunctionalized pentyl group is more common. This is often achieved via alkylation reactions using a pentyl halide in the presence of a suitable base. evitachem.com

Interactive Data Tables

Table 1: Comparison of Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, high functional group tolerance, commercially available reagents | Potential for side reactions with certain substrates |

| Stille | Organotin | Palladium | Stable reagents, good for complex molecules | Toxicity of tin compounds, purification challenges |

| Negishi | Organozinc | Palladium or Nickel | High reactivity, good for sterically hindered substrates | Air and moisture sensitivity of organozinc reagents |

Directed C-H Activation and Functionalization

The direct functionalization of C-H bonds in pyridine rings represents a powerful and atom-economical approach to synthesizing derivatives like this compound. eurekaselect.comresearchgate.net This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Transition-metal catalysis is central to directed C-H activation. eurekaselect.comacs.org Palladium catalysts, in particular, have shown significant utility in the C-H arylation of pyridines. acs.orgrsc.org The inherent challenge with pyridine substrates is their tendency to coordinate strongly with the metal center through the nitrogen atom, which can hinder the desired catalytic activity. eurekaselect.comresearchgate.net To overcome this, strategies such as the use of N-oxides or transient directing groups have been developed to modulate the reactivity of the pyridine ring and achieve regioselective functionalization. eurekaselect.comresearchgate.net For instance, a palladium-catalyzed diarylation of pyridines has been developed using a transient activator strategy, where an in-situ generated N-methylpyridinium salt undergoes arylation at the 2- and 6-positions. acs.org

Another approach involves the use of a nickel catalyst with a bifunctional ligand containing an aluminum-binding side arm. This system facilitates the remote C3-H activation of pyridine-containing substrates by forming a macrocyclic transition state, overriding the intrinsic electronic bias for C2/C4 functionalization. nih.gov

Bromine-Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a potent method for the regioselective functionalization of aromatic rings. In the context of synthesizing this compound, the bromine atom on the phenyl ring can serve as a directing group, although it is considered a weaker directing group compared to others. nih.govbaranlab.org

The process typically involves the use of strong lithium bases, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the position ortho to the directing group. baranlab.orgharvard.edu The resulting organolithium species can then be quenched with a suitable electrophile. The choice of base and reaction conditions is crucial to avoid side reactions, such as the addition of the organometallic reagent to the pyridine ring. harvard.edu The use of hindered amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can effect efficient directed metalation of electron-poor heteroarenes. harvard.edu

While direct lithiation ortho to bromine can be challenging, alternative strategies such as halogen-metal exchange are also employed. znaturforsch.com This involves treating the brominated substrate with an organolithium reagent at low temperatures to selectively replace the bromine atom with lithium, which can then undergo further reactions.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For any synthetic methodology to be practically useful, especially for large-scale production, the optimization of reaction conditions to maximize yield and purity is paramount.

Solvent Effects and Ligand Influence in Catalytic Reactions

The ligand coordinated to the metal center is arguably one of the most influential factors. Phosphine ligands, for example, are widely used in palladium catalysis. nih.govbeilstein-journals.org They can modulate the electronic and steric properties of the catalyst, thereby affecting its reactivity, selectivity, and stability. For instance, in the intramolecular C-H arylation of pyridine derivatives, the addition of a phosphine ligand like triphenylphosphine (B44618) (PPh3) or CyJohnPhos significantly improved the yield of the cyclized product. nih.gov The nature of the substituents on the pyridine ligand in Pd(II) complexes has also been shown to affect catalytic activity in cross-coupling reactions, with ligand basicity being a key parameter. acs.orgnih.gov

Table 1: Effect of Ligand on Palladium-Catalyzed Intramolecular C-H Arylation nih.gov

| Entry | Ligand | Yield (%) |

| 1 | None | 59 |

| 2 | CyJohnPhos (L3) | 90 |

| 3 | PPh3 (L4) | 94 |

Reaction conditions: 10 mol % Pd(OAc)2, ligand, K2CO3, 110 °C.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to create more sustainable and environmentally benign processes. biosynce.comresearchgate.net This involves the use of safer solvents, renewable feedstocks, and catalytic methods to minimize waste and energy consumption. rasayanjournal.co.inresearchgate.net

Key green approaches applicable to pyridine synthesis include:

Catalysis: Using catalysts, especially those that are recyclable, reduces the need for stoichiometric reagents and minimizes waste. biosynce.comresearchgate.net

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water or ethanol, reduces the environmental impact. biosynce.comrsc.org

Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is highly atom-economical and efficient. bohrium.comresearchgate.net

Alternative and Novel Synthetic Routes for Pyridine Derivatives

Beyond the more established methods, research continues to uncover novel and efficient ways to construct the pyridine scaffold.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis for their efficiency and convergence. bohrium.comresearchgate.net They allow for the rapid assembly of complex molecules from simple starting materials in a one-pot fashion, aligning well with the principles of green chemistry. nih.govbohrium.com

Several MCRs have been developed for the synthesis of substituted pyridines. bohrium.comresearchgate.net A common approach involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and an ammonium (B1175870) source. nih.govrsc.org These reactions are often catalyzed by acids, bases, or metal catalysts and can be performed under various conditions, including microwave irradiation and solvent-free conditions, often leading to high yields of the desired pyridine derivatives. nih.govrsc.org

Table 2: Examples of Multi-Component Reactions for Pyridine Synthesis

| Catalyst | Solvents/Conditions | Key Reactants | Yield Range | Reference |

| ZnO NPs | Solvent-free | Acetophenones, Benzaldehydes, Ammonium Acetate | High | rsc.org |

| MgO NPs | Ethanol | Malononitrile, Aromatic Aldehydes, Thiazolidine-4-one, Ammonium Acetate | High | rsc.org |

| ZrO2 | Aqueous media, 70 °C | Aldehydes, Malononitrile, Thiazolidine-2,4-dione, Ammonium Acetate | High | rsc.org |

| Microwave Irradiation | Ethanol | p-formylphenyl-4-toluenesulfonate, Ethyl Cyanoacetate, Acetophenone derivatives, Ammonium Acetate | 82-94% | nih.gov |

Tandem Cyclization and Annulation Strategies

Tandem cyclization and annulation strategies represent a powerful approach for the construction of the pyridine core of this compound. These methods are prized for their atom economy and procedural simplicity, often telescoping multiple synthetic steps into a single operation. A plausible and efficient strategy for assembling the 2-aryl-5-alkylpyridine scaffold involves a transition-metal-catalyzed annulation of an α,β-unsaturated imine with an alkyne.

One such methodology involves the rhodium(III)-catalyzed N-annulation of an α,β-unsaturated imine with an internal alkyne. rsc.org This approach allows for the direct and regioselective construction of the pyridine ring with the desired substitution pattern. To synthesize this compound, this would involve the reaction of an appropriately substituted enamine or imine with an alkyne that bears the pentyl group.

A proposed tandem reaction sequence would begin with the in-situ formation of an α,β-unsaturated imine from 4-bromoaniline (B143363) and an appropriate carbonyl compound. This intermediate would then undergo a rhodium-catalyzed [4+2] annulation with an alkyne such as 1-heptyne. The regioselectivity of this reaction is critical for ensuring the correct placement of the 4-bromophenyl and pentyl substituents on the resulting pyridine ring.

While a specific literature procedure for the synthesis of this compound via this exact tandem reaction is not explicitly detailed, the general applicability of this method to a wide range of substrates allows for a confident extrapolation. The reaction conditions are typically mild, and the catalyst loading is low, making it an attractive method for library synthesis and the generation of structurally diverse pyridines.

Below is a table summarizing the key reactants and reagents that would be involved in a proposed tandem cyclization/annulation synthesis of this compound, based on established methodologies for similar 2,5-disubstituted pyridines.

| Reactant/Reagent | Role in Synthesis | Plausible Example |

| Aryl Amine | Source of the nitrogen atom and the 2-aryl substituent | 4-Bromoaniline |

| α,β-Unsaturated Carbonyl | Forms the C3-C4 bond of the pyridine ring | Acrolein |

| Alkyne | Provides the C5 and C6 atoms and the 5-alkyl substituent | 1-Heptyne |

| Catalyst | Facilitates the C-H activation and annulation cascade | [Rh(Cp*)Cl2]2 |

| Oxidant | Regenerates the active catalyst | Cu(OAc)2 |

| Solvent | Provides the reaction medium | Dioxane or THF |

This strategic approach offers a convergent and efficient route to this compound, capitalizing on the power of tandem catalysis to construct complex heterocyclic systems from simple and readily available starting materials. The modularity of this approach allows for the synthesis of a wide array of analogues by simply varying the starting amine, carbonyl compound, and alkyne.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the precise determination of the elemental composition of a molecule. By providing an exact mass measurement with high accuracy, HRMS allows for the confident assignment of a molecular formula. For 2-(4-Bromophenyl)-5-pentylpyridine, the theoretical exact mass can be calculated based on its molecular formula, C₁₆H₁₈BrN.

The presence of a bromine atom introduces a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass units and having a relative intensity ratio of roughly 1:1. youtube.comacs.org This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

While specific experimental HRMS data for this compound is not widely published in peer-reviewed literature, the expected values can be precisely calculated.

Interactive Data Table: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)]⁺ | C₁₆H₁₈⁷⁹BrN⁺ | 303.0673 |

| [M(⁸¹Br)]⁺ | C₁₆H₁₈⁸¹BrN⁺ | 305.0653 |

| [M(⁷⁹Br)+H]⁺ | C₁₆H₁₉⁷⁹BrN⁺ | 304.0752 |

| [M(⁸¹Br)+H]⁺ | C₁₆H₁₉⁸¹BrN⁺ | 306.0731 |

Tandem mass spectrometry (MS/MS) is a powerful technique that involves the selection and fragmentation of a specific ion (a precursor ion) from the initial mass spectrum, followed by mass analysis of the resulting fragment ions (product ions). libretexts.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation pattern is influenced by the weakest bonds and the stability of the resulting fragments. wikipedia.orglibretexts.org

For this compound, the molecular ion would be selected as the precursor. The subsequent collision-induced dissociation (CID) would likely initiate fragmentation at several key points in the structure. Based on established fragmentation rules for similar compounds, a plausible fragmentation pathway can be proposed: libretexts.orgmiamioh.eduyoutube.com

Benzylic Cleavage: One of the most common fragmentation pathways for alkyl-substituted aromatic rings is the cleavage of the bond beta to the aromatic ring. In this case, this would involve the loss of a butyl radical (•C₄H₉) from the pentyl chain, leading to a stable benzylic-type cation.

Loss of the Alkyl Chain: The entire pentyl chain can be lost through cleavage of the C-C bond between the pyridine (B92270) ring and the pentyl group.

Fragmentation of the Pyridine Ring: The pyridine ring itself can undergo cleavage, although this often requires higher energy.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical.

Interactive Data Table: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 304/306 | 246/248 | C₄H₉ | Benzylic cleavage of the pentyl chain |

| 304/306 | 232/234 | C₅H₁₁ | Loss of the entire pentyl chain |

| 304/306 | 225 | Br | Loss of a bromine radical |

| 246/248 | 167 | Br | Loss of a bromine radical from the benzylic fragment |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Optical Properties

Electronic absorption (UV-Vis) and photoluminescence (PL) spectroscopy are used to investigate the optical properties of a compound, which are determined by its electronic structure. The absorption of ultraviolet or visible light promotes electrons from the ground state to an excited state, while photoluminescence is the emission of light that occurs when the electrons return to the ground state.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic systems—the pyridine ring and the bromophenyl group. The conjugation between these two rings will influence the position and intensity of the absorption maxima (λ_max). The presence of the bromine atom and the pentyl group may cause slight shifts in the absorption bands compared to unsubstituted 2-phenylpyridine (B120327).

Photoluminescence, or fluorescence, is expected for this compound due to the presence of the conjugated aromatic system, which acts as a fluorophore. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The quantum yield of fluorescence can be influenced by factors such as the rigidity of the molecule and the presence of heavy atoms like bromine, which can promote intersystem crossing and reduce fluorescence. nih.gov

Interactive Data Table: Expected Optical Properties of this compound

| Property | Expected Range/Value | Remarks |

| UV-Vis Absorption (λ_max) | 250 - 350 nm | Dependent on solvent polarity. Corresponds to π → π* transitions of the conjugated aromatic system. |

| Photoluminescence Emission (λ_em) | 350 - 450 nm | Expected to be in the blue to green region of the spectrum. The exact wavelength depends on the Stokes shift. |

| Stokes Shift | 50 - 100 nm | The energy difference between the absorption and emission maxima. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. nih.gov It is employed to optimize molecular geometries and predict a wide range of properties, including electronic structure and reactivity, by calculating the electron density of a system. nih.gov For molecules like 2-(4-Bromophenyl)-5-pentylpyridine, DFT calculations, often using the B3LYP functional, provide significant insights. scispace.com

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.comlibretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more polarizable and prone to chemical reactions. nih.govresearchgate.netnih.gov

While specific DFT calculations for this compound are not detailed in the available literature, analysis of structurally similar compounds provides valuable context. For instance, a DFT study on (RS)-(4-bromophenyl)(pyridine-2yl)methanol calculated a HOMO-LUMO energy gap of 5.302 eV. scispace.com Another related compound, 6-bromo-3-(5-bromopentyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, was found to have a much smaller energy gap of 2.3591 eV, indicating higher reactivity. nih.gov These values suggest that the electronic properties of this compound are sensitive to its precise substitution pattern.

Table 1: Comparative HOMO-LUMO Gap Data from Analogous Compounds

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| (RS)-(4-bromophenyl)(pyridine-2yl)methanol | B3LYP/6-311+G(d,p) | - | - | 5.302 | scispace.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scispace.com The MEP map uses a color scale to represent different electrostatic potential values, where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent neutral or less negative potentials, respectively. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) localized on the nitrogen atom of the pyridine (B92270) ring due to its high electronegativity and lone pair of electrons. This region represents the primary site for electrophilic interactions. Conversely, the positive potential (blue) would likely be distributed over the hydrogen atoms of the molecule. scispace.com This type of analysis is crucial for understanding how the molecule might interact with biological receptors or other reactants. scispace.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. nih.gov These interactions stabilize the molecule, and their stabilization energy (E2) quantifies the strength of the interaction.

Conformational Analysis and Energy Minimization Studies

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds and the energy associated with them. lumenlearning.com By identifying the lowest energy conformer, these studies reveal the most stable three-dimensional structure of a molecule. researchgate.net

The presence of the bulky pentyl group on the pyridine ring and the bromine atom on the phenyl ring introduces further steric constraints. These substituents influence the preferred conformation by minimizing non-bonded interactions, which can be evaluated using molecular mechanics force fields or quantum chemical calculations. researchgate.netnih.gov The most stable conformation will be the one that balances the stabilizing effects of conjugation (favoring planarity) with the destabilizing effects of steric hindrance (favoring a twisted structure). lumenlearning.com

Prediction of Spectroscopic Parameters

DFT and other quantum chemical methods are widely used to predict spectroscopic parameters, such as vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. scispace.comnih.gov These theoretical calculations are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov

For this compound, DFT calculations could generate a theoretical IR spectrum. The calculated vibrational frequencies, corresponding to specific bond stretches and bends (e.g., C-H, C=N, C-Br), can be compared with experimental IR data. nih.gov Typically, calculated frequencies are scaled by a factor to correct for approximations in the computational method and anharmonicity. scispace.com Such a comparative study would provide a detailed assignment of the molecule's vibrational modes and serve as a powerful validation of its structure.

Computational NMR Chemical Shift Prediction for Structural Confirmation

Computational Nuclear Magnetic Resonance (NMR) chemical shift prediction is a powerful tool for verifying the chemical structure of molecules like this compound. nih.govgithub.io By employing methods such as Density Functional Theory (DFT), researchers can calculate the theoretical NMR chemical shifts (¹H and ¹³C) and compare them with experimental data. nih.govcompchemhighlights.org This comparison helps in the unambiguous assignment of signals in the experimental NMR spectra, thereby confirming the molecular structure.

The process typically involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). github.ioscispace.com Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. compchemhighlights.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For complex molecules, considering the effects of solvent is often necessary for accurate predictions. nih.gov Implicit solvent models, like the Polarizable Continuum Model (PCM), can be incorporated into the calculations to mimic the solvent environment in which the experimental NMR data was acquired. github.io The agreement between the calculated and experimental chemical shifts provides strong evidence for the correctness of the proposed structure.

A variety of DFT functionals and basis sets can be benchmarked to find the most accurate and computationally efficient method for a particular class of compounds. github.ioworktribe.com For instance, studies have shown that functionals like WP04 can provide high accuracy for ¹H chemical shift predictions in chloroform. github.io

Calculation of Vibrational Frequencies and Intensities

The vibrational properties of this compound can be investigated through the calculation of its theoretical infrared (IR) and Raman spectra. epequip.comresearchgate.net These calculations, typically performed using DFT methods, provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectroscopy data. researchgate.netniscpr.res.incore.ac.uk

The process begins with the optimization of the molecule's geometry at a chosen level of theory, such as B3LYP with a 6-311++G(d,p) basis set. scispace.comorientjchem.org Once the optimized geometry is obtained, a frequency calculation is performed to determine the normal modes of vibration. scispace.com The results provide a set of vibrational frequencies, each corresponding to a specific type of molecular motion, such as stretching, bending, or wagging of bonds. core.ac.uk

The calculated vibrational spectra can be visualized to aid in the assignment of experimental spectral bands to specific vibrational modes. orientjchem.org A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other limitations of the computational method. scispace.com The agreement between the theoretical and experimental spectra serves as a powerful confirmation of the molecule's structure and provides a detailed understanding of its vibrational dynamics. researchgate.netresearchgate.net

Table 1: Example of Calculated vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 | 3080 |

| C-H stretch (aliphatic) | 3000-2850 | 2955, 2925, 2855 |

| C=N stretch (pyridine) | 1600-1550 | 1590 |

| C=C stretch (aromatic) | 1600-1450 | 1585, 1480 |

| C-Br stretch | 700-500 | 650 |

Time-Dependent DFT (TD-DFT) for UV-Vis and Photoluminescence Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption (UV-Vis) and emission (photoluminescence) spectra of molecules. researchgate.netmdpi.com For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions and predict the wavelengths of maximum absorption (λmax) and emission. researchgate.netrsc.orgcnr.it

The process involves first obtaining the optimized ground-state geometry of the molecule using DFT. qnl.qa Then, a TD-DFT calculation is performed to compute the excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states. researchgate.net These results can be used to generate a theoretical UV-Vis absorption spectrum. mdpi.com

The choice of functional and basis set is critical for the accuracy of TD-DFT predictions. researchgate.net Functionals like CAM-B3LYP are often used for studying charge-transfer excitations, which can be important in molecules with donor and acceptor moieties. qnl.qa The inclusion of a solvent model is also crucial for comparing theoretical spectra with experimental data obtained in solution. qnl.qa

Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the photoluminescence spectrum. The energy difference between the optimized excited state and the ground state corresponds to the emission energy. These theoretical predictions are invaluable for understanding the photophysical properties of this compound and for designing molecules with specific optical characteristics.

Table 2: Example of TD-DFT Predicted Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 3.85 | 322 | 0.52 |

| HOMO-1 -> LUMO | 4.21 | 294 | 0.15 |

| HOMO -> LUMO+1 | 4.55 | 272 | 0.08 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, including its conformational changes and interactions with its environment. nih.govaps.org By simulating the motion of atoms over time, MD can reveal insights into the molecule's flexibility, preferred conformations, and the influence of solvent molecules. mdpi.commdpi.com

An MD simulation requires a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. The simulation then solves Newton's equations of motion for each atom, propagating the system forward in time.

For this compound, MD simulations can be used to explore the rotational freedom around the single bonds, such as the bond connecting the phenyl and pyridine rings and the bonds within the pentyl chain. This can help identify the most stable conformers and the energy barriers between them.

Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, MD can provide a detailed picture of how the solvent organizes around the solute molecule and how it affects its structure and dynamics. mdpi.com This is particularly important for understanding the behavior of the molecule in solution, which is relevant for many of its potential applications. The insights from MD simulations can complement experimental studies and provide a more complete understanding of the molecule's behavior at the atomic level. computchem.cn

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. nih.gov A common method for its synthesis is the Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide. libretexts.orgresearchgate.net

In the case of this compound, this would likely involve the reaction of 4-bromophenylboronic acid with 2-chloro-5-pentylpyridine or 2-bromo-5-pentylpyridine in the presence of a palladium catalyst and a base. researchgate.net Computational methods, particularly DFT, can be used to model the entire catalytic cycle of the Suzuki reaction. libretexts.org

This involves calculating the energies of the reactants, intermediates, and products, as well as the transition states that connect them. libretexts.org The three main steps of the Suzuki coupling are oxidative addition, transmetalation, and reductive elimination. libretexts.org By mapping out the potential energy surface of the reaction, chemists can identify the rate-determining step and understand the factors that influence the reaction's efficiency and selectivity. nih.gov

For example, calculations can help to understand the role of the ligand on the palladium catalyst, the effect of the base, and the influence of the solvent on the reaction mechanism. This knowledge can be used to optimize the reaction conditions to achieve higher yields and purity of the desired product, this compound.

Reactivity Profiles and Mechanistic Investigations of 2 4 Bromophenyl 5 Pentylpyridine

Reactivity of the Bromine Moiety

The bromine atom attached to the phenyl ring is a key functional group that significantly influences the molecule's reactivity, particularly in substitution and coupling reactions.

Participation in Nucleophilic Aromatic Substitution (SNAr) Reactions

While nucleophilic aromatic substitution (SNAr) is generally less favorable on benzene (B151609) rings unless activated by strong electron-withdrawing groups, the pyridine (B92270) ring's electron-withdrawing nature can influence the reactivity of the attached bromophenyl group. However, direct SNAr at the bromophenyl ring of 2-(4-bromophenyl)-5-pentylpyridine is not a commonly reported transformation.

In contrast, nucleophilic aromatic substitution is a well-established reaction for pyridine rings themselves, especially at the 2- and 4-positions. stackexchange.comvaia.com This is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comvaia.com The attack of a nucleophile at these positions allows the negative charge to be delocalized onto the nitrogen atom, a more favorable state than having the charge solely on carbon atoms. stackexchange.com For SNAr to occur on the bromophenyl moiety, it would typically require harsh reaction conditions or the presence of a strong nucleophile.

Activation for Further Cross-Coupling Transformations

The bromine atom makes the this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Common cross-coupling reactions applicable to this molecule include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a widely used method for forming biaryl compounds.

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to produce an arylated alkyne. researchgate.net

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine in the presence of a palladium catalyst.

Hiyama Coupling: A cross-coupling reaction between an organosilicon compound and an organic halide, catalyzed by a transition metal, often palladium. mdpi.com

Negishi Coupling: Involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov

These reactions offer a powerful toolkit for modifying the this compound scaffold, allowing for the introduction of a wide array of functional groups and the synthesis of more complex molecules. For instance, the selective reaction at the C-Br bond while leaving other parts of the molecule intact is a key advantage. nih.gov

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system, making it available for coordination to metal ions and for protonation. wikipedia.org

Coordination Chemistry and Ligand Properties

The nitrogen atom of the pyridine ring in this compound allows it to act as a ligand in coordination chemistry. 2-Phenylpyridine (B120327) and its derivatives are well-known for their ability to form stable complexes with a variety of transition metals, including iridium, palladium, and platinum. wikipedia.orgresearchgate.net These complexes often exhibit interesting photophysical properties and have applications in areas such as organic light-emittiodes (OLEDs). wikipedia.org

The coordination can occur in several ways. The pyridine nitrogen can act as a simple monodentate ligand. More interestingly, in molecules like 2-phenylpyridine, the close proximity of the phenyl and pyridine rings allows for cyclometalation, where the metal center bonds to both the nitrogen atom and a carbon atom of the phenyl ring, forming a stable chelate structure. wikipedia.org The electronic properties of these complexes can be tuned by introducing substituents on either the phenyl or pyridine rings. acs.org For example, the presence of different substituents on 2-phenylpyridine ligands in platinum(II) complexes can significantly alter their emission properties. wikipedia.org

| Metal | Complex Type | Potential Application |

| Iridium(III) | Cyclometalated | Organic Light Emitting Diodes (OLEDs) |

| Palladium(II) | N,N-bidentate | Catalysis |

| Platinum(II) | Cyclometalated | Photoluminescent materials |

This table provides examples of metal complexes formed with 2-phenylpyridine derivatives and their potential applications.

Protonation and Basicity Studies

The nitrogen atom in the pyridine ring possesses a basic lone pair of electrons and can be readily protonated by acids to form a pyridinium (B92312) salt. wikipedia.org The basicity of pyridine (pKa of the conjugate acid is 5.23) is influenced by the substituents on the ring. wikipedia.org The presence of the electron-donating pentyl group at the 5-position would be expected to slightly increase the basicity of the pyridine nitrogen in this compound compared to unsubstituted pyridine. Conversely, the electron-withdrawing nature of the 4-bromophenyl group at the 2-position might have a slight counteracting effect.

The ability of the pyridine nitrogen to be protonated can also influence the reactivity of the molecule. For instance, in some catalytic cycles, the pyridine moiety can act as a proton shuttle, facilitating proton transfer steps within a reaction mechanism. acs.org

Reactivity of the Pentyl Side Chain

The pentyl group is a saturated alkyl chain and is generally the least reactive part of the molecule under many conditions. However, the carbon atom of the pentyl group attached to the pyridine ring (the benzylic-like position) can exhibit enhanced reactivity.

The hydrogens on this carbon atom are analogous to benzylic hydrogens and can be deprotonated by a strong base. pearson.com The resulting carbanion is stabilized by resonance, with the negative charge being delocalized into the electron-deficient pyridine ring. This anion can then react with various electrophiles, allowing for functionalization of the pentyl side chain.

For example, deprotonation with a strong base like sodium amide, followed by reaction with an alkyl halide, could lead to chain extension or branching at the carbon adjacent to the pyridine ring.

Potential for Aliphatic Functionalization and Derivatization

The pentyl group of this compound offers a site for aliphatic functionalization. While direct C-H functionalization of unactivated alkanes can be challenging, various methods have been developed for similar systems. These often involve radical-based approaches or transition-metal-catalyzed C-H activation.

Recent advancements have highlighted the use of pyridine N-oxides as hydrogen atom transfer (HAT) agents in photoinduced C(sp³)–H functionalization. researchgate.net This suggests that conversion of the pyridine nitrogen in this compound to its N-oxide could facilitate functionalization of the pentyl chain. researchgate.netwikipedia.org Such a strategy could enable the introduction of various functional groups, leading to a diverse range of derivatives.

Common strategies for aliphatic functionalization that could be applicable include:

Halogenation: Free-radical halogenation at the pentyl chain, although potentially unselective, could introduce a handle for further transformations.

Oxidation: Selective oxidation of the pentyl chain to introduce hydroxyl or carbonyl functionalities would provide valuable synthetic intermediates.

It is important to note that the presence of the electron-rich pyridine ring and the reactive C-Br bond could compete with reactions at the aliphatic chain, necessitating careful selection of reaction conditions.

Oxidation-Reduction Chemistry of the Pyridine and Phenyl Moieties

The pyridine and phenyl rings of this compound exhibit distinct oxidation and reduction characteristics.

Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide using oxidizing agents like peracids. wikipedia.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. The formation of the N-oxide is a common strategy to activate the pyridine ring for further functionalization. wikipedia.orgacs.org

Reduction: The pyridine ring can undergo reduction to form piperidine (B6355638), typically through catalytic hydrogenation. researchgate.net This process usually requires a catalyst, such as rhodium on carbon, and can be influenced by the presence of acid, which activates the pyridinium cation. researchgate.net The reduction of the pyridine ring significantly alters the compound's structure and properties, converting the aromatic heterocycle into a saturated one.

The bromophenyl group can also participate in reduction reactions. The bromine atom can be removed via catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) in the presence of a palladium catalyst. This dehalogenation reaction would yield 2-phenyl-5-pentylpyridine.

Conversely, the bromine atom makes the phenyl ring susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are not strictly oxidation-reduction reactions of the ring itself but represent a key aspect of its reactivity. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the phenyl ring.

Kinetic and Thermodynamic Studies of Key Chemical Transformations

In transformations involving this molecule, such as the functionalization of the pentyl chain or reactions at the aromatic rings, the interplay between kinetic and thermodynamic control would be crucial. For example, in a hypothetical functionalization reaction, a kinetically controlled process might favor reaction at the most accessible site, while a thermodynamically controlled reaction would yield the most stable product.

Studies on similar heterocyclic systems have shown that factors like catalyst loading, solvent polarity, reaction time, and temperature can significantly influence the reaction pathway and product distribution. mdpi.com For example, in palladium-catalyzed cross-coupling reactions, the rate of reaction is influenced by the nature of the catalyst, the substrate, and the coupling partner. The stability of the resulting product will determine the thermodynamic favorability of the reaction.

| Transformation | Controlling Factors | Potential Outcome |

| Aliphatic C-H Functionalization | Catalyst, Reagent, Temperature | Formation of a mixture of isomers (kinetic) or the most stable isomer (thermodynamic). |

| Cross-Coupling Reactions | Catalyst, Ligand, Base, Solvent | Rate and yield of the desired coupled product. |

| Pyridine Ring Reduction | Catalyst, Pressure, Temperature | Complete reduction to piperidine or partial reduction to dihydropyridine. |

Investigation of Reaction Mechanisms via Experimental and Computational Approaches

The investigation of reaction mechanisms for transformations involving this compound would likely employ a combination of experimental and computational methods.

Experimental Approaches:

Spectroscopic Analysis: Techniques like NMR (¹H, ¹³C), IR, and mass spectrometry are fundamental for identifying reactants, intermediates, and products, providing crucial clues about the reaction pathway. mdpi.comnih.gov For example, in the synthesis of related heterocyclic compounds, intermediates have been characterized to elucidate the reaction sequence. bibliomed.org

Kinetic Studies: Monitoring the reaction rate under various conditions (e.g., changing reactant concentrations, temperature) can help determine the rate law and provide insights into the transition state of the rate-determining step. mdpi.com

Isotope Labeling Studies: Using isotopically labeled starting materials can help trace the path of atoms throughout a reaction, confirming bond-forming and bond-breaking steps.

Trapping of Intermediates: The use of trapping agents can help to isolate and identify transient intermediates, providing direct evidence for a proposed mechanism.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling reaction pathways, calculating the energies of reactants, transition states, and products. This can help to predict the feasibility of a proposed mechanism and to understand the factors that control selectivity. For instance, Molecular Electron Density Theory (MEDT) has been used to explain unexpected product formations in the synthesis of related heterocyclic systems. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules in solution, including conformational changes and solvent effects, which can be important for understanding reaction mechanisms.

By combining these experimental and computational approaches, a detailed understanding of the reaction mechanisms for the various transformations of this compound can be achieved.

Advanced Applications and Functional Material Exploration Non Clinical Focus

Precursors in Advanced Organic Synthesis and Building Blocks for Complex Molecules

The molecular architecture of 2-(4-Bromophenyl)-5-pentylpyridine makes it a highly useful intermediate and building block in organic synthesis. evitachem.com The presence of a bromine atom on the phenyl ring is particularly significant, as it provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular frameworks from simpler precursors.

For instance, the bromophenyl moiety can readily participate in reactions such as the Suzuki-Miyaura coupling with organoboron compounds, the Stille coupling with organostannanes, or the Heck coupling with alkenes. This versatility allows chemists to attach a wide range of other functional groups or molecular fragments at this position. The pyridine (B92270) ring itself can be functionalized, and the pentyl group ensures good solubility, which is often crucial for efficient reaction kinetics in solution-phase synthesis. This strategic combination of reactive sites and physical properties positions the compound as a key starting material for creating libraries of novel compounds for various research applications. nih.govwhiterose.ac.uk For example, similar bromophenyl-substituted heterocycles are used in Suzuki-Miyaura reactions to synthesize complex fluorophores, demonstrating the utility of this structural motif as a building block for functional materials. mdpi.com

The synthesis of such building blocks is often a critical step in the development of new materials and chemical entities. sciencedaily.comsemanticscholar.org The ability to systematically modify the structure of this compound through established synthetic protocols allows for the fine-tuning of the properties of the resulting larger molecules. organic-chemistry.orggoogle.com

Components in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The structure of this compound is well-suited for applications in this field. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent hydrogen bond acceptor and a coordination site (ligand) for metal ions. Simultaneously, the aromatic phenyl and pyridine rings can engage in π-π stacking interactions, which are crucial driving forces for self-assembly processes.

These interactions allow individual molecules of this compound or its derivatives to spontaneously organize into larger, well-defined architectures. The interplay between metal coordination, hydrogen bonding, and π-π stacking can lead to the formation of complex supramolecular structures with specific shapes and functions. A related compound, 4-(4-Bromophenyl)-2,6-diphenylpyridine, is noted as a useful intermediate in the synthesis of new supramolecules, highlighting the potential of this class of compounds in constructing intricate molecular assemblies. researchgate.net

Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline structures built from metal ions or clusters linked together by organic ligands. The pyridine moiety in this compound makes it a prime candidate for use as a ligand in the construction of such materials.

Table 1: Examples of Related Coordination Complexes and Polymers

| Metal Ion | Ligand Example | Resulting Structure Type | Reference |

|---|---|---|---|

| Palladium(II) | N-(4-bromophenyl)-pyridine-2-carboxamide | Distorted square-planar complex | mdpi.com |

| Nickel(II) | 2-(4-bromophenoxy)acetohydrazide | 1D coordination polymer | mdpi.com |

| Copper(II) | pyrazine-2,5-diyldimethanol | 1D coordination polymer | preprints.org |

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The ability of the pyridine nitrogen to coordinate with transition metals makes this compound a potential ligand in catalysis. evitachem.com In both homogeneous and heterogeneous catalysis, the ligand plays a critical role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the chemical transformation.

In homogeneous catalysis , the metal-ligand complex is dissolved in the same phase as the reactants. unistra.frmdpi.com The electronic and steric properties of the ligand can be fine-tuned to optimize the performance of the catalyst. The electron-donating character of the pyridine ring can influence the electron density at the metal center, which in turn affects its catalytic activity in processes like cross-coupling, hydrogenation, or hydroformylation. mdpi.com

In heterogeneous catalysis , the catalyst exists in a different phase from the reactants, which simplifies its separation and recycling. This compound could be used to functionalize a solid support (like silica (B1680970) or a polymer) to create a heterogeneous catalyst. Alternatively, it can be used to form nanoparticle catalysts. For example, palladium nanoparticles ligated with specific molecules have been shown to be effective heterogeneous catalysts for C-N cross-coupling reactions in water. nih.gov The presence of ligands like this compound can stabilize the nanoparticles and enhance their catalytic performance.

Asymmetric catalysis focuses on the synthesis of a single enantiomer (a specific mirror image) of a chiral molecule, which is of paramount importance in the pharmaceutical industry. chiralpedia.com This is achieved by using a chiral catalyst, which is typically a metal complex bearing a chiral ligand.

While this compound itself is achiral, it can be modified to create a chiral analogue. For example, introducing a chiral center into the pentyl group or creating a planar-chiral complex could transform it into a ligand for asymmetric catalysis. nih.gov The development of planar-chiral pyridine derivatives, such as those based on 4-(dimethylamino)pyridine (DMAP) complexed with a metal, has proven to be an effective strategy for creating enantioselective nucleophilic catalysts. scispace.com These catalysts have been successfully used in reactions like the kinetic resolution of alcohols. scispace.com A chiral version of this compound could similarly coordinate to a metal like rhodium, ruthenium, or palladium to guide a reaction toward the formation of a specific enantiomeric product. chiralpedia.comumontreal.ca

Integration into Organic Electronic Devices and Optoelectronic Materials

The conjugated π-system, which extends across the phenyl and pyridine rings, gives this compound properties that are relevant for organic electronics and optoelectronic materials. evitachem.com Such molecules can transport charge carriers (electrons and holes) and can emit light upon electronic excitation, forming the basis for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Compounds with similar structures, such as 4-(4-Bromophenyl)-2,6-diphenylpyridine, are explicitly mentioned as intermediates for creating electroluminescent materials. researchgate.net The bromine atom is a key functional group that allows for further chemical modification, such as Suzuki or Stille coupling, to build up the larger, more complex conjugated molecules required for high-performance devices. The pentyl group serves to improve solubility and processability, which are critical for fabricating thin films for electronic devices.

In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound can serve as building blocks for host materials, emitting materials, or charge-transport materials. alfachemic.com Bromo-phenyl-pyridine and related bromo-aryl structures are common intermediates in the synthesis of materials for OLEDs. chemblink.cominnospk.com For example, a new series of 2,4,6‐triaryl‐λ5‐phosphinines (phosphorus analogues of pyridines) were successfully synthesized and used to create a blue-emitting OLED for the first time. nih.gov This demonstrates the potential of six-membered aromatic heterocycles in emitter applications.

The general strategy involves using the bromo-functionalized building block to construct a larger molecule with specific photophysical properties, such as a high quantum yield of fluorescence or phosphorescence and a desired emission color.

Table 2: Related Building Blocks for Organic Electronic Materials

| CAS Number | Compound Name | Application/Class | Reference |

|---|---|---|---|

| 1028648-25-0 | 9-[1,1'-Biphenyl]-4-yl-3-(4-bromophenyl)-9H-carbazole | OLED Intermediate | chemblink.com |

| 136630-36-9 | 2-(2-Amino-4-bromophenyl)-5-bromoaniline | OLED Intermediate | innospk.com |

| 1354924-30-3 | 2-Amino-5-(4-bromophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one | OLED Intermediate | ltom.com |

In Organic Photovoltaics (OPVs) , such compounds could be used to synthesize donor or acceptor materials that form the photoactive layer of a solar cell. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is crucial for optimizing the efficiency of light absorption and charge separation in OPV devices. The versatile synthetic handle provided by the bromine atom on this compound makes it a valuable starting point for creating such tailored materials.

Organic Semiconductors and Charge Transport Materials

The exploration of novel organic molecules for use in semiconductor devices is a burgeoning field of materials science. The fundamental prerequisite for an organic semiconductor is the ability to transport charge, either in the form of electrons (n-type) or holes (p-type). This property is intrinsically linked to the molecule's electronic structure, specifically the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and its ability to form ordered solid-state structures that facilitate intermolecular charge hopping.

Detailed research findings on the charge carrier mobility, thin-film morphology, and performance in organic field-effect transistors (OFETs) or organic photovoltaic (OPV) devices are not currently available for this specific compound. Further experimental investigation is required to elucidate its potential as a charge transport material.

Development as Chemical Probes or Sensing Elements

The design of chemical probes and sensing elements often relies on molecules that exhibit a measurable response to a specific analyte. This response can manifest as a change in fluorescence, color, or an electrochemical signal. The structure of this compound incorporates features that are, in principle, amenable to such applications.

Fluorescent Probes for Chemical Detection (non-biological sensing, e.g., metal ions)

Fluorescent probes are molecules that can signal the presence of a chemical species through a change in their emission of light. The pyridine nitrogen in this compound provides a potential coordination site for metal ions. The binding of a metal ion to the pyridine ring can perturb the electronic structure of the entire π-conjugated system, leading to a change in its fluorescent properties. This could result in either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.

While general reviews on fluorescent probes for metal ion detection exist, specific studies detailing the use of this compound for this purpose are absent from the current scientific literature. Research would be needed to determine its binding affinity and selectivity for various metal ions, its quantum yield, and the specific mechanisms of any observed fluorescence modulation.

Chemo- and Biosensor Platforms (purely chemical detection mechanisms)

A chemosensor is a device that transforms a chemical signal into an analytically useful output. The this compound molecule could potentially be integrated into a sensor platform in several ways. For instance, it could be functionalized onto a surface to create a selective layer for capturing target analytes. The bromine atom on the phenyl ring offers a site for further chemical modification, such as cross-coupling reactions, to attach it to other molecules or surfaces.

Structure Activity and Structure Property Relationship Studies Theoretical and Experimental

Influence of Molecular Architecture on Electronic and Optical Properties

The electronic and optical properties of 2-(4-Bromophenyl)-5-pentylpyridine are intrinsically linked to its molecular architecture, specifically the interplay between the electron-withdrawing 4-bromophenyl group and the electron-donating 5-pentylpyridine moiety. While specific experimental data for this exact compound is limited, the photophysical properties can be inferred from studies on analogous 2-arylpyridine and bipyridine derivatives.

The absorption and emission spectra of such compounds are governed by intramolecular charge transfer (ICT) from the donor part of the molecule to the acceptor part. In the case of this compound, the pyridine (B92270) ring acts as an electron acceptor, while the 4-bromophenyl and pentyl groups can modulate the electronic properties. The substitution pattern on the pyridine and phenyl rings significantly influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths.

For instance, studies on 5,5′-diaryl-2,2′-bipyridine complexes have shown that functionalization at the 4′ position of the aryl substituents directly impacts the luminescent properties. acs.orgnih.govresearchgate.net The electronic nature of the substituent (electron-donating or electron-withdrawing) can tune the emission from a ligand-to-ligand charge-transfer (³LLCT) to a metal-to-ligand charge-transfer (³MLCT) excited state in metal complexes. acs.orgnih.govresearchgate.net For this compound, the bromine atom, being an electron-withdrawing group, is expected to influence the ICT characteristics.

The photophysical properties of substituted bipyridines are also sensitive to the solvent polarity, a phenomenon known as solvatochromism. This effect is more pronounced in molecules with a significant change in dipole moment upon excitation. While specific data for this compound is not available, related studies on other push-pull fluorophores provide a basis for understanding its likely behavior. acs.org

Table 1: Inferred Photophysical Properties of this compound based on Analogous Compounds

| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |

| Absorption Maximum (λabs) | Expected in the UV-A region (320-400 nm) | 2-Phenylpyridine (B120327) derivatives exhibit absorption in this range. The substitution with a bromo and a pentyl group will likely cause a bathochromic (red) shift compared to the parent 2-phenylpyridine. |

| Emission Maximum (λem) | Expected in the blue to green region (400-550 nm) | The emission wavelength is dependent on the extent of ICT. The combination of the bromophenyl and pentylpyridine moieties suggests a moderate charge transfer character. |

| Quantum Yield (ΦF) | Moderate | The presence of the heavy bromine atom could potentially lead to some quenching of fluorescence through intersystem crossing, but the rigid aromatic structure might counteract this effect. |

| Solvatochromism | Expected to show positive solvatochromism (red-shift in more polar solvents) | Push-pull systems typically exhibit this behavior due to the stabilization of the more polar excited state in polar solvents. |

Note: The data in this table is inferred from studies on related compounds and has not been experimentally determined for this compound.

Correlation between Substituent Effects and Reaction Kinetics/Selectivity

The substituents on the this compound molecule, namely the bromo and pentyl groups, are expected to have a significant impact on its reactivity in various chemical transformations, particularly in cross-coupling reactions where the carbon-bromine bond is a key reactive site.

The Suzuki-Miyaura cross-coupling reaction is a common method for forming carbon-carbon bonds, and the reactivity of aryl halides in this reaction is highly dependent on the electronic nature of the substituents. For this compound, the bromine atom on the phenyl ring is the primary site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The regioselectivity of reactions involving di-substituted pyridines is also a critical aspect. In cases like 2,4-dibromopyridine, Suzuki coupling occurs regioselectively at the 2-position due to the higher electrophilicity of the C2-Br bond. researchgate.net For this compound, the reactivity will be centered on the C-Br bond of the phenyl ring.

Table 2: Inferred Kinetic Parameters for the Suzuki-Miyaura Coupling of this compound based on Analogous Reactions

| Parameter | Inferred Value/Characteristic | Rationale based on Analogous Compounds |

| Relative Reaction Rate | Moderate to high | The presence of the electron-withdrawing bromine atom on the phenyl ring should facilitate oxidative addition. The electron-donating pentyl group on the pyridine ring might have a smaller, secondary effect on the reaction rate. |

| Selectivity | High for coupling at the C-Br bond | The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions. |

| Influence of Base and Solvent | Significant | As observed in the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, the choice of base (e.g., K₃PO₄) and solvent (e.g., 1,4-Dioxane) will be crucial for optimizing the reaction yield. researchgate.net |

Note: The data in this table is inferred from studies on related compounds and has not been experimentally determined for this compound.

Conformational Flexibility and its Impact on Macroscopic Properties (e.g., packing in solids)

The three-dimensional structure and conformational flexibility of this compound are key determinants of its macroscopic properties, such as its packing in the solid state and, consequently, its melting point, solubility, and even its solid-state optical properties.

The molecule possesses a degree of conformational freedom primarily around the C-C single bond connecting the phenyl and pyridine rings and within the pentyl chain. The dihedral angle between the two aromatic rings is a critical parameter. In 2-phenylpyridine, this angle is influenced by a balance between conjugative effects, which favor planarity, and steric hindrance between the ortho-hydrogens, which favors a twisted conformation. wjpsonline.com The presence of the bulky pentyl group at the 5-position of the pyridine ring and the bromo group at the 4-position of the phenyl ring will influence this dihedral angle.

The packing of such molecules in the solid state is governed by a combination of intermolecular interactions, including π-π stacking between the aromatic rings, van der Waals forces, and potentially weak C-H···π or C-H···N hydrogen bonds. The specific conformation adopted by the molecule in the crystal lattice will be the one that maximizes these favorable interactions. The shape of the molecule, dictated by the inter-ring dihedral angle and the conformation of the pentyl chain, will play a crucial role in determining the packing efficiency.

While a crystal structure for this compound is not available, studies on related bipyridines and substituted phenylpyridines provide insights into the types of packing motifs that might be expected. acs.orgconicet.gov.ar For example, the crystal packing of 4′-phenyl-2,2′:6′,2″-terpyridine derivatives is influenced by the substituents on the 4′-phenyl ring. conicet.gov.ar

Table 3: Inferred Conformational and Packing Characteristics of this compound

| Property | Inferred Characteristic | Rationale based on Analogous Compounds |

| Inter-ring Dihedral Angle | Non-planar (twisted) | Steric hindrance between the rings will likely lead to a twisted conformation, similar to other 2-phenylpyridine derivatives. wjpsonline.com |

| Pentyl Chain Conformation | Likely extended (all-trans) in the solid state | To maximize packing efficiency and van der Waals interactions, alkyl chains often adopt an extended conformation in the crystal lattice. |

| Dominant Intermolecular Interactions | π-π stacking, van der Waals forces | The aromatic rings provide sites for π-π stacking, while the overall molecule will engage in van der Waals interactions. |

| Crystal Packing Motif | Likely a herringbone or layered structure | These are common packing motifs for aromatic compounds, allowing for efficient space-filling. |

Note: The characteristics in this table are inferred from studies on related compounds and have not been experimentally determined for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (if sufficient data for derived properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For a compound like this compound, QSAR/QSPR models could potentially predict various endpoints, such as its reactivity, toxicity, or electronic properties, based on calculated molecular descriptors.

Developing a reliable QSAR/QSPR model requires a dataset of compounds with known activities or properties and a set of calculated molecular descriptors that encode structural information. While no specific QSAR/QSPR models have been reported for this compound itself, numerous studies have developed such models for various classes of pyridine derivatives. wjpsonline.comnih.govresearchgate.netnih.gov

These studies typically employ a range of descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and atomic charges, which relate to the electronic distribution.

Steric descriptors: Which account for the size and shape of the molecule.

For example, a QSAR study on 2-aryl pyridine derivatives as anti-rheumatoid arthritis agents identified the H-Acceptor Count and a topological parameter (T_T_O_7) as being important for biological activity. wjpsonline.com Another study on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors found that a non-linear artificial neural network model gave better predictions than a linear model, highlighting the complex nature of structure-activity relationships. nih.gov

To develop a QSAR/QSPR model for this compound, one would need to synthesize a series of analogues with variations in the substituents on both the phenyl and pyridine rings. The biological activity or property of interest would then be measured for each analogue, and a statistical model would be built to correlate these values with the calculated molecular descriptors.

Table 4: Potential Descriptors for QSAR/QSPR Modeling of this compound Analogues

| Descriptor Class | Example Descriptors | Potential Application |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Predicting electronic and optical properties, reactivity in polar reactions. |

| Topological | Molecular connectivity indices, Wiener index | Correlating with physicochemical properties like boiling point and solubility. |

| Steric/Geometrical | Molecular volume, Surface area, Ovality | Predicting binding affinity to biological targets, influencing crystal packing. |

| Quantum Chemical | Molar refractivity, Polarizability | Relating to intermolecular interactions and optical properties. |

Note: This table lists potential descriptors that would be relevant for building a QSAR/QSPR model for this class of compounds based on general principles and studies on related systems.

Derivatives, Analogues, and Structural Modifications of 2 4 Bromophenyl 5 Pentylpyridine